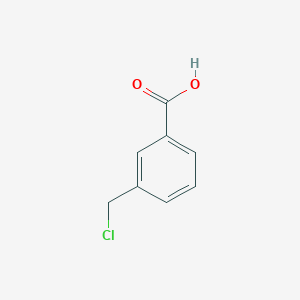

3-(Chloromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUMBYSVFTMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287192 | |

| Record name | 3-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31719-77-4 | |

| Record name | 31719-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Chloromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its utility spans the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the development of novel derivatives. This technical guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic workflow and the signaling pathway of a key derivative.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][3][4][5] |

| Melting Point | 136-138 °C | [3][4][5][6][7] |

| Boiling Point (Predicted) | 327.2 ± 25.0 °C | [6] |

| Density (Predicted) | 1.315 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in methanol (B129727) (20 mg/mL) | [3][4][6][7][8] |

| pKa (Predicted) | 4.09 ± 0.10 | [6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for key experiments.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. The following protocol outlines the determination of the melting point range for this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[5]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): The sample is heated at a rapid rate (5-10 °C per minute) to obtain an approximate melting point.[5]

-

Accurate Determination: A fresh sample is prepared and heated to approximately 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[5]

-

Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.[5] For pure this compound, this range is expected to be narrow, for instance, 136-138 °C.[5][7]

Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent, which is crucial for designing experiments and formulations.

Materials:

-

This compound

-

Selected solvent (e.g., methanol)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol) to ensure that a saturated solution is formed.

-

Equilibration: The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

-

Quantification: The filtered solution is appropriately diluted, and the concentration of this compound is determined using a calibrated analytical method such as HPLC.

-

Result: The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Synthesis Workflow

This compound can be synthesized via a one-step reaction from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. The following diagram illustrates a typical workflow for this synthesis.

Caption: Synthesis Workflow for this compound.

Biological Relevance: Signaling Pathway of a Key Derivative

While this compound is primarily a synthetic intermediate, its derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity.[1][4][6][8] This activity is believed to be mediated through the inhibition of key inflammatory pathways, as depicted in the diagram below.

Caption: Anti-inflammatory Signaling Pathway of a this compound Derivative.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized experimental protocols and relevant visualizations. For researchers and professionals in drug development and chemical synthesis, this information is critical for the safe and effective use of this versatile chemical intermediate. The exploration of its derivatives highlights the potential for developing novel therapeutic agents, underscoring the importance of a solid foundational understanding of the parent compound.

References

- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 8. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Chloromethyl)benzoic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3-(Chloromethyl)benzoic Acid

Abstract

This compound is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into the applications of its derivatives in drug development, with a particular focus on the anti-inflammatory and analgesic properties of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a promising alternative to acetylsalicylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and summarizing key data for practical application.

Chemical Structure and Identification

The foundational step in understanding any chemical compound is the precise identification of its structure and nomenclature.

IUPAC Name: this compound[4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Chemical Identifiers: A summary of key identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 31719-77-4 | [5] |

| Molecular Formula | C₈H₇ClO₂ | [4] |

| Molecular Weight | 170.59 g/mol | [5] |

| InChI Key | PBSUMBYSVFTMNG-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC(=C1)C(=O)O)CCl | [4] |

| Synonyms | alpha-Chloro-m-toluic acid, 3-Carboxybenzyl chloride | [2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| Melting Point | 136-138 °C | [1][5] |

| Solubility | Soluble in methanol (B129727) (20 mg/mL) | [5][6] |

| Appearance | White to beige crystalline powder | |

| Storage | Store in refrigerated conditions, keep container tightly sealed | [3] |

| Incompatibilities | Oxidizing agents and bases | [3] |

Experimental Protocols

Synthesis via Friedel-Crafts Reaction

A common and efficient method for synthesizing this compound is the one-step reaction of benzoyl chloride and paraformaldehyde using a Lewis acid catalyst.[7][8]

Figure 2: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Charging the Reactor: An autoclave is charged with 100 mL of dichloromethane, 0.1 mol of benzoyl chloride, 0.15 mol of paraformaldehyde, and 0.05 mol of anhydrous zinc chloride.[7][9]

-

Inert Atmosphere: The autoclave is sealed and filled with nitrogen gas to a pressure of 0.3 MPa.[7][9]

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 15 hours.[7][9]

-

Cooling and Depressurization: After the reaction period, the autoclave is cooled to room temperature, and the nitrogen pressure is carefully vented.[7][9]

-

Workup: The reaction solution is poured into 100 mL of ice water and stirred vigorously for 30 minutes. The mixture is then transferred to a separatory funnel and allowed to stand for phase separation.[7][9]

-

Isolation: The lower organic layer is collected. Analysis by High-Performance Liquid Chromatography (HPLC) typically shows a crude product containing approximately 91.6% this compound.[7][9]

Purification

High purity is essential for subsequent applications. A combination of acid-base extraction and recrystallization can be employed for effective purification.

Methodology:

-

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297).

-

Extract the organic solution with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous phase as its carboxylate salt.

-

Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 3 M HCl) to a pH of approximately 2, causing the purified product to precipitate.[10]

-

Collect the solid product by vacuum filtration and wash with cold deionized water.[10]

-

-

Recrystallization:

-

Dissolve the product from the acid-base extraction in a minimal amount of a hot solvent system (e.g., aqueous ethanol (B145695) or toluene).[11]

-

Allow the solution to cool slowly to room temperature to form pure crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.[10]

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, though derivatization is required to enhance its volatility.

Figure 3: General workflow for GC-MS analysis.

Detailed Methodology (Silylation for GC-MS):

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a vial and dry it completely.[12]

-

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester.[12]

-

GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.[12]

-

GC Column: A non-polar column such as a DB-5ms is typically suitable.[13]

-

Oven Program: A temperature ramp, for example, from 80°C to 280°C at 10°C/min, can be used for separation.[13]

-

MS Detection: Use electron ionization (EI) and scan a suitable mass range to identify and quantify the TMS derivative of the analyte.

-

-

Quantification: Perform quantitative analysis using a calibration curve prepared from derivatized standards of this compound.[12]

Applications in Drug Development

This compound serves as a crucial building block in organic synthesis.[1] Its primary relevance to drug development is as a precursor for more complex molecules. A notable example is its use in synthesizing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic (B10762653) acid derivative investigated for its pharmacological activities.[14][15]

Biological Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

The derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (herein referred to as 3-CH₂Cl) has emerged as a potential substitute for aspirin (B1665792), demonstrating significant anti-inflammatory, analgesic, and antiplatelet properties.[14][15][16]

| Biological Activity | Key Findings | Reference |

| Anti-inflammatory | Significantly reduces pro-inflammatory cytokines TNF-α and IL-1β in LPS-induced inflammation models. Outperforms aspirin in reducing key inflammatory markers. | [14][17][18] |

| Analgesic | Shows dose-dependent increases in nociceptive response time in heat-induced pain models. | [14][15] |

| Antiplatelet | Exhibits potential to inhibit platelet aggregation. | [14][15] |

| COX-2 Inhibition | In-silico docking studies show a better affinity for the COX-2 receptor than aspirin. It is hypothesized to act as a COX-2 inhibitor. | [14][15] |

| NF-κB Pathway | Believed to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[17] |

Signaling Pathway Involvement

The anti-inflammatory effects of the derivative 3-CH₂Cl are hypothesized to be mediated through the inhibition of the Toll-Like Receptor 4 (TLR-4) activated Nuclear Factor Kappa B (NF-κB) signaling pathway.

Figure 4: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.

This proposed mechanism suggests that the compound prevents the dissociation of IKKβ, which is a critical step for the activation of NF-κB.[14] By keeping NF-κB in an inactive state, it cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-1β, thereby reducing the inflammatory response.[14][19]

Conclusion

This compound is a versatile chemical intermediate with a well-defined profile. The synthesis and purification protocols provided herein offer a basis for its laboratory and industrial-scale preparation. While the compound itself is not directly therapeutic, its derivatives, particularly 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, show immense promise as next-generation anti-inflammatory and analgesic agents. Further research into these derivatives is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into valuable therapeutic options.

References

- 1. This compound | 31719-77-4 [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(氯甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(氯甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 8. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 9. 3-chloro methyl benzoic acid synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 18. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

3-(Chloromethyl)benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive benzylic chloride and a carboxylic acid group, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in drug discovery and development, and essential safety information. The data presented herein is intended to support researchers and professionals in leveraging this compound for their scientific endeavors.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 31719-77-4 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | alpha-Chloro-m-toluic acid, m-Chloromethylbenzoic acid | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 136-138 °C (lit.) | [2][3] |

| Boiling Point | 327.2±25.0 °C (Predicted) | [2] |

| Density | 1.315±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in methanol (B129727) (20 mg/mL, clear) | [3] |

| pKa | 4.09±0.10 (Predicted) | [2] |

Spectroscopic Data

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde

This method provides a direct route to this compound.[4][5]

Reaction Scheme:

Procedure:

-

To a pressure autoclave, add the solvent (e.g., 60 mL of chloroform).[5]

-

Add benzoyl chloride (0.1 mol), paraformaldehyde (0.10-0.15 mol), and a Lewis acid catalyst such as anhydrous ferric chloride (0.005 mol) or anhydrous zinc chloride (0.05 mol).[4][5]

-

Pressurize the autoclave with nitrogen to 0.3-0.5 MPa.[4][5]

-

Heat the reaction mixture to a temperature between 20°C and 70°C and maintain for 10 to 15 hours.[4][5]

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the nitrogen.

-

Pour the reaction solution into 100 mL of ice-cold water and stir for 30 minutes.

-

Allow the layers to separate and collect the lower organic layer containing the crude product.

-

The product can be analyzed and purified using techniques such as High-Performance Liquid Chromatography (HPLC).[4][5]

Method 2: Oxidation of Methyl 3-(chloromethyl)benzoate

This two-step approach involves the esterification of this compound followed by oxidation.

Procedure: The synthesis starts with the ester precursor, methyl 3-(chloromethyl)benzoate. This intermediate can be oxidized to the desired carboxylic acid. A strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution is typically used for this conversion.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[2] Its utility is highlighted in the development of novel anti-inflammatory agents.

Precursor to 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

A significant application of this compound is in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid. This compound has been investigated as a potential alternative to acetylsalicylic acid (aspirin), exhibiting promising analgesic, anti-inflammatory, and antiplatelet activities.[6][7] It is suggested to act as a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7]

Hypothetical Mechanism of Action of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

The anti-inflammatory effects of this derivative are believed to be mediated through the inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage | Category 1 |

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures:

-

Prevention: Do not breathe dust. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its role as a precursor to novel anti-inflammatory agents underscores its importance in drug discovery research. A thorough understanding of its properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Chloromethyl)benzoic acid(1642-81-5) 13C NMR spectrum [chemicalbook.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 3-(Chloromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(chloromethyl)benzoic acid in organic solvents. Due to the limited availability of extensive quantitative solubility data for this specific compound in the public domain, this guide presents the available quantitative data, discusses qualitative solubility considerations based on chemical principles, and provides detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The most specific quantitative solubility data point found for this compound is in methanol. This information is crucial for researchers working with this compound in polar protic solvent systems.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method |

| Methanol | Not Specified | 20 mg/mL | Not Specified |

Data sourced from Sigma-Aldrich product information[1][2]

Qualitative Solubility and Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This compound is a moderately polar molecule, containing a polar carboxylic acid group and a less polar chloromethyl-substituted benzene (B151609) ring. This structure suggests that it will be more soluble in polar organic solvents and less soluble in non-polar solvents.

Based on its structure and the behavior of similar benzoic acid derivatives, the expected solubility trend is as follows:

-

High Solubility: In polar protic solvents like alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone) due to the potential for hydrogen bonding and dipole-dipole interactions with the carboxylic acid moiety.[3][4]

-

Moderate Solubility: In solvents of intermediate polarity such as chlorinated solvents (e.g., dichloromethane, chloroform).

-

Low Solubility: In non-polar solvents like hydrocarbons (e.g., hexane, toluene).

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

3.1. Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Alternatively, for gravimetric analysis, a known volume of the supernatant is transferred to a pre-weighed container, the solvent is evaporated in a vacuum oven, and the mass of the remaining solid is determined.

-

3.2. Calculation of Solubility

The solubility is calculated from the concentration of the analyte in the saturated solution.

-

Using HPLC:

-

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

-

Using Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant taken (mL))

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of this compound, which is a crucial first step before its use and solubility determination in various applications.

Caption: Synthesis Workflow for this compound.

References

3-(Chloromethyl)benzoic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of chemical compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for this compound, a meta-substituted benzoic acid derivative. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Singlet | 1H | Ar-H |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet | 1H | Ar-H |

| ~7.4 | Triplet | 1H | Ar-H |

| 4.6 | Singlet | 2H | -CH₂Cl |

Note: Predicted chemical shifts based on structure and data from similar compounds. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | -COOH |

| ~138 | Ar-C (quaternary) |

| ~134 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~45 | -CH₂Cl |

Note: Predicted chemical shifts based on structure and data from similar compounds. The exact values may vary depending on the solvent and experimental conditions. A spectrum is noted as available on SpectraBase but requires a subscription for full access.[1]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid)[2][3] |

| 3100-3000 | Medium | C-H stretch (Aromatic)[2] |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid)[2] |

| 1600-1475 | Medium-Weak | C=C stretch (Aromatic) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid)[2] |

| 800-600 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 170/172 | - | [M]⁺ and [M+2]⁺ (presence of Cl) |

| 153 | - | [M-OH]⁺ |

| 135 | - | [M-Cl]⁺ |

| 125 | - | [M-COOH]⁺ |

| 107 | - | [C₇H₄O]⁺ |

| 91 | - | [C₇H₇]⁺ |

| 77 | - | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 170.59 g/mol .[4][5] The fragmentation pattern is predicted based on the structure and typical fragmentation of benzoic acid derivatives.[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being vaporized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 31719-77-4 [sigmaaldrich.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(Chloromethyl)benzoic acid melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for synthesis, purification, and formulation. This guide focuses on the melting and boiling points of this compound, a key building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Data of this compound

The melting and boiling points are critical parameters that indicate the purity and define the physical state of a substance under varying temperatures.

| Property | Value | Source |

| Melting Point | 136-138 °C | [1][2][3] |

| Boiling Point | 327.2 ± 25.0 °C (Predicted) | [3] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is essential for verifying the identity and purity of a compound. The methodologies described below are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range[4][5][6].

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely crushed into a powder to ensure uniform heating[7].

-

Capillary Loading: A capillary tube, sealed at one end, is pressed into the powder, and the sample is compacted at the bottom of the tube to a height of 2-3 mm[5].

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil[6][7].

-

Heating and Observation: The sample is heated, initially at a rapid rate, and then slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point[6].

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point[5]. A narrow range (e.g., less than 2°C) is indicative of a pure compound[5].

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg[4].

Methodology:

-

Sample Preparation: Approximately 3 mL of the liquid sample is placed in a clean, dry test tube. Two small boiling chips are added to ensure smooth boiling[4].

-

Apparatus Setup: The test tube is clamped and lowered into a beaker containing a suitable heating liquid (e.g., water or oil) and boiling chips. The sample in the test tube should be below the level of the heating liquid[4]. A thermometer is positioned so that its bulb is just above the surface of the liquid sample to measure the temperature of the vapor[4].

-

Heating and Observation: The heating bath is heated gradually. As the sample begins to boil, the vapor temperature will rise and then stabilize[4].

-

Data Recording: The temperature that remains constant while the liquid is actively boiling is recorded as the observed boiling point[4].

References

- 1. This compound, 97%, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. 3-(氯甲基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 31719-77-4 [chemicalbook.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. community.wvu.edu [community.wvu.edu]

- 6. sserc.org.uk [sserc.org.uk]

- 7. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to the Reactivity and Stability of 3-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Chloromethyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and dyes. Its reactivity is primarily dictated by the benzylic chloride of the chloromethyl group, which readily participates in nucleophilic substitution reactions. The carboxylic acid moiety offers a secondary site for chemical modification. This guide provides a comprehensive overview of the reactivity and stability profile of this compound, including quantitative kinetic data from analogous systems, detailed experimental protocols, and a thorough discussion of its stability under various conditions.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1][2][3][4] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 136-138 °C | [2][3][6] |

| Solubility | Soluble in methanol | [2][6][7] |

| CAS Number | 31719-77-4 | [2][3][4] |

Reactivity Profile

The reactivity of this compound is centered around the chloromethyl group. The benzylic carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, displacing the chloride leaving group. The carboxylic acid group is generally less reactive under neutral conditions but can be functionalized, for example, through esterification.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon.[8] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[8][9]

-

SN1 Mechanism: Favored by polar protic solvents (e.g., water, ethanol) that can stabilize the formation of a resonance-stabilized benzylic carbocation intermediate. The rate of reaction is primarily dependent on the concentration of the this compound.

-

SN2 Mechanism: Favored by polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

The presence of the carboxylic acid group, an electron-withdrawing group, in the meta position will decrease the rate of an SN1 reaction by destabilizing the carbocation intermediate. Conversely, it will slightly increase the rate of an SN2 reaction by reducing electron density at the reaction center.

Caption: SN1 and SN2 reaction pathways for this compound.

Quantitative Reactivity Data (by Analogy)

| Substituted Benzyl (B1604629) Chloride | Substituent(s) | First-Order Rate Constant, ksolv (s⁻¹) |

| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 |

| Benzyl chloride | H | 1.2 x 10⁻⁴ |

| 3-Chlorobenzyl chloride | 3-Cl | 4.0 x 10⁻⁶ |

| 4-Nitrobenzyl chloride | 4-NO₂ | 1.1 x 10⁻⁷ |

| 3,4-Dinitrobenzyl chloride | 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |

| Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides.[8] |

Based on this analogous data, the solvolysis rate of this compound is expected to be slower than that of unsubstituted benzyl chloride due to the electron-withdrawing nature of the meta-substituted carboxylic acid group.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. The primary degradation pathway is expected to be the hydrolysis of the chloromethyl group to form 3-(hydroxymethyl)benzoic acid.

Storage and Handling

For optimal stability, this compound should be stored in refrigerated conditions in a tightly sealed container.[10] It is known to be incompatible with oxidizing agents and bases.[10] Its corrosive nature necessitates the use of appropriate personal protective equipment (PPE), including gloves and eye protection.[4][6]

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways. Key conditions to investigate include:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous conditions. Hydrolysis of the chloromethyl group is the most probable degradation route. The rate of hydrolysis of benzyl chloride is independent of pH up to pH 13.[7]

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) may affect both the chloromethyl and carboxylic acid groups.

-

Photostability: Exposure to UV and visible light to assess for photodegradation.

-

Thermal Stress: Heating the solid material or a solution to evaluate thermal decomposition.

A derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has shown a tentative shelf life of 3 years at 25°C and 75 ± 5% humidity, suggesting that the chloromethyl group can be reasonably stable under controlled conditions.[11]

Experimental Protocols

Protocol for a Kinetic Study of Nucleophilic Substitution (Illustrative)

This protocol provides a general method for determining the rate of a nucleophilic substitution reaction of this compound, for instance, with an amine nucleophile.

Caption: A generalized workflow for conducting a kinetic study of a nucleophilic substitution reaction.

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., a primary amine) of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to equilibrate to the desired reaction temperature (e.g., 25°C).

-

Reaction Initiation: Initiate the reaction by mixing the pre-heated solutions in a reaction vessel. Start a timer immediately upon mixing.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be achieved by rapid cooling in an ice bath or by diluting the aliquot with a cold solvent.

-

Analysis: Analyze the quenched aliquots using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, to determine the concentration of the remaining this compound and/or the formed product.[4][9][10][12][13][14][15]

-

Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.[16][17]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.

-

Neutral Hydrolysis: Reflux the sample in water.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

-

Photostability: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

-

Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically RP-HPLC with a photodiode array (PDA) detector.

-

Method Validation: The analytical method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent compound and from each other. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is free from any co-eluting degradants.

Conclusion

This compound is a reactive and versatile intermediate. Its reactivity is dominated by the susceptibility of the benzylic chloride to nucleophilic attack, with the reaction mechanism being highly dependent on the chosen conditions. While inherently reactive, it can be stored and handled safely under appropriate conditions. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds. The provided protocols offer a framework for further investigation into its kinetic behavior and degradation profile.

References

- 1. Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol | Semantic Scholar [semanticscholar.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. web.viu.ca [web.viu.ca]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. ijsdr.org [ijsdr.org]

In-Depth Technical Guide to the Safety Data for 3-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(Chloromethyl)benzoic acid, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is intended for professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted aromatic carboxylic acid. Below are its key identifiers and physical-chemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Chloro-m-toluic acid, m-Chloromethylbenzoic acid | |

| CAS Number | 31719-77-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 136 - 138 °C | [2] |

| Solubility | Soluble in methanol (B129727) (20 mg/mL) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below, indicating significant health risks upon exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

The signal word for this chemical is "Danger" . Corresponding GHS pictograms are displayed below.

Toxicological Information

Experimental Protocols for Hazard Classification

The following are detailed methodologies for key toxicological assessments as per OECD guidelines, which are the standard protocols for such evaluations.

Acute Oral Toxicity (as per OECD Guideline 423)

-

Principle: A stepwise procedure with a limited number of animals is used. The method uses the minimum number of animals required to estimate the acute oral toxicity of a chemical.

-

Methodology: A single dose of the substance is administered orally to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The dose for the next animal is adjusted based on the outcome of the previous one. The result allows for classification into one of the GHS categories.

-

Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Principle: The substance is applied to the skin of an animal in a single dose.

-

Methodology: The test substance is applied uniformly over an area of approximately 10% of the total body surface area of a rodent (rat, rabbit, or guinea pig). The area is then covered with a porous gauze dressing. After a 24-hour exposure period, the dressing is removed. Animals are observed for 14 days for signs of toxicity and mortality.

-

Observations: Skin reactions at the site of application and systemic signs of toxicity are recorded.

Acute Inhalation Toxicity (as per OECD Guideline 403)

-

Principle: Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber for a defined period.

-

Methodology: A group of rodents is exposed for a predetermined duration (typically 4 hours) to a specific concentration of the test substance. The animals are observed for 14 days.

-

Observations: Mortality, clinical signs of toxicity, and body weight changes are monitored.

Skin Corrosion/Irritation (as per OECD Guideline 404)

-

Principle: The substance is applied to a small area of the skin of a single animal.

-

Methodology: The test substance (0.5 g or 0.5 mL) is applied to a small area of clipped skin (approximately 6 cm²) on an albino rabbit and covered with a gauze patch. The patch is removed after a specified time (e.g., 3 minutes, 1 hour, 4 hours). The skin is then examined for signs of erythema and edema.

-

Observations: The degree of skin reaction is scored at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal to determine the extent of irritation or corrosion.[3] Corrosive reactions are indicated by irreversible tissue damage such as ulcers, bleeding, and scars.[3]

Serious Eye Damage/Irritation (as per OECD Guideline 405)

-

Principle: The substance is instilled into the eye of an animal to determine its potential for causing eye damage.

-

Methodology: A single dose of the test substance (0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Safe Handling and Emergency Procedures

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Environmental Information

Limited specific data is available for the environmental fate of this compound. However, information on related chlorobenzoic acids suggests that biodegradation is a possible degradation pathway.

-

Biodegradation: Studies on 3-chlorobenzoic acid have shown that it can be degraded by certain strains of bacteria, such as Pseudomonas putida and Aeromonas hydrophila, which can use it as a sole source of carbon and energy.[4][5] The degradation often proceeds via dechlorination and cleavage of the aromatic ring.[6][7]

-

Ecotoxicity: No specific aquatic toxicity data (e.g., LC50 for fish or EC50 for daphnia) for this compound was found. However, given its hazardous nature to humans, it should be handled in a manner that prevents its release into the environment.

Logical Relationships in Hazard Classification

The classification of a chemical's hazards follows a logical, tiered approach. The diagram below illustrates the relationship between different hazard endpoints for this compound.

References

- 1. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. schc.org [schc.org]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. Aerobic degradation of 3-chlorobenzoic acid by an indigenous strain isolated from a polluted river - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Genesis of a Versatile Intermediate: A Technical Guide to 3-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid, a seemingly unassuming molecule, holds a significant position in the landscape of organic synthesis. Its dual functionality, a carboxylic acid group and a reactive chloromethyl substituent on a benzene (B151609) ring, makes it a valuable building block for a diverse array of more complex molecules. This technical guide delves into the discovery and history of this important intermediate, providing a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its role in medicinal chemistry.

Historical Perspective and Discovery

While pinpointing a singular moment of "discovery" for this compound is challenging based on currently available literature, a seminal publication by W. Davies and W. H. Perkin in the 1922 Journal of the Chemical Society, Transactions provides one of the earliest detailed accounts of its synthesis.[1] Their work focused on the chlorination and bromination of toluic acids, and within this study, they described the preparation of ω-chloro-m-toluic acid, another name for this compound. This research laid the groundwork for the future utilization of this compound as a versatile chemical intermediate. The Beilstein Registry Number for this compound is 637114, which serves as a key identifier for tracing its documentation in the chemical literature.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [3] |

| Melting Point | 136-138 °C (lit.) | [2] |

| Solubility | Soluble in methanol (B129727) (20 mg/mL, clear) | [2] |

| CAS Number | 31719-77-4 | [3] |

| Beilstein Registry Number | 637114 | [2] |

Synthesis of this compound

The synthesis of this compound has evolved from early chlorination methods to more efficient, modern one-step processes.

Early Synthesis: Chlorination of m-Toluoyl Chloride

The pioneering work by Davies and Perkin in 1922 demonstrated the synthesis of this compound via the chlorination of m-toluoyl chloride.[1]

Experimental Protocol: Synthesis of ω-Chloro-m-toluoyl chloride (adapted from Davies and Perkin, 1922) [1]

-

Preparation of m-Toluoyl Chloride: m-Toluic acid is reacted with thionyl chloride to produce m-toluoyl chloride.

-

Chlorination: Chlorine gas is passed through the heated m-toluoyl chloride (160-170 °C). The reaction is monitored until the appropriate weight gain, corresponding to the introduction of one chlorine atom, is achieved.

-

Hydrolysis: The resulting ω-chloro-m-toluoyl chloride is carefully hydrolyzed to yield this compound.

This early method, while foundational, involves multiple steps and the use of hazardous reagents like thionyl chloride and chlorine gas.

Modern Synthesis: One-Step Reaction of Benzoyl Chloride and Paraformaldehyde

A more contemporary and efficient method involves the direct, one-step synthesis from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. This method is detailed in several patents and offers a more streamlined approach.[4][5]

Experimental Protocol: One-Step Synthesis of this compound [4][5]

-

Reaction Setup: A suitable solvent (e.g., chloroform, dichloromethane) is charged into a reactor.

-

Reagent Addition: Benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (e.g., anhydrous ferric chloride, anhydrous zinc chloride) are added to the solvent.

-

Reaction Conditions: The reaction mixture is heated under pressure (e.g., 0.3-0.5 MPa of nitrogen) at a controlled temperature (e.g., 60-70 °C) for a specified duration (e.g., 15 hours).

-

Workup: After cooling, the reaction mixture is poured into ice water. The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization.

This modern approach offers advantages in terms of efficiency and scalability for industrial production.

Caption: Potential mechanism of action for drug derivatives.

Conclusion

From its early description in the chemical literature to its current role as a key building block in modern organic synthesis, this compound has proven to be a compound of significant utility. Its straightforward synthesis and the versatile reactivity of its functional groups have cemented its importance, particularly in the development of novel therapeutic agents. Continued exploration of the chemistry of this intermediate will undoubtedly lead to further innovations in drug discovery and materials science.

References

- 1. CCLXIV.—The chlorination and bromination of the toluic acids and the preparation of the phthalaldehydic acids - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound 97 31719-77-4 [sigmaaldrich.com]

- 3. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

A Theoretical and Computational Scrutiny of 3-(Chloromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, featuring both a carboxylic acid and a reactive chloromethyl group, makes it a versatile building block. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. While dedicated computational studies on this specific molecule are not extensively available in public literature, this document outlines the established methodologies applied to analogous benzoic acid derivatives.[2][3] It serves as a procedural blueprint for in-silico analysis, covering quantum chemical calculations, molecular orbital analysis, and potential biological interactions. All presented quantitative data is illustrative, based on typical values for similar compounds, and intended to guide future research.

Introduction

This compound (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Its chemical structure lends itself to a variety of organic reactions, making it a valuable precursor in the development of agrochemicals, dyes, and particularly, pharmaceutical agents.[1] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these characteristics, offering insights that can accelerate research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound provides a baseline for theoretical validation.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [4] |

| Molecular Weight | 170.59 g/mol | [4] |

| Melting Point | 136-138 °C | |

| Solubility | Soluble in methanol | [1] |

| IUPAC Name | This compound | [4] |

Computational Methodology

The in-silico analysis of a molecule like this compound follows a standardized workflow. This protocol, based on methodologies widely applied to benzoic acid derivatives, ensures accuracy and reproducibility.[3][5]

Geometry Optimization

The initial step involves constructing the 3D structure of the molecule. This geometry is then optimized to find its most stable, lowest-energy conformation. Density Functional Theory (DFT) is the most common method for this purpose, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p).[3] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational (infrared and Raman) spectra.[3] These theoretical spectra can then be compared with experimental data for validation.

Electronic Property Calculation

Further calculations are conducted to understand the molecule's electronic landscape. Key properties include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.[2]

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's polarity and electrostatic interactions.

Molecular Docking (for Biological Context)

To explore potential biological activity, molecular docking studies can be performed. This involves computationally placing the optimized structure of this compound into the active site of a target protein to predict its binding affinity and mode of interaction.[3]

Theoretical Data and Analysis

The following tables present illustrative quantitative data that would be generated from a comprehensive theoretical study of this compound. These values are based on typical results for similar chloro-substituted benzoic acids.[2][3]

Table 1: Predicted Structural Parameters (Optimized Geometry)

| Parameter | Predicted Value | Significance |

| Bond Length C=O | ~1.21 Å | Indicates the strength of the carbonyl bond. |

| Bond Length C-O(H) | ~1.35 Å | Reflects the single bond character of the hydroxyl group. |

| Bond Length C-Cl | ~1.80 Å | Represents the strength of the carbon-chlorine bond. |

| Bond Angle O=C-O | ~122° | Influences the steric environment of the carboxylic acid group. |

| Dihedral Angle (Ring-COOH) | ~5-15° | Describes the rotation of the carboxylic acid group relative to the benzene (B151609) ring. |

Table 2: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.8 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 5.3 eV | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[3] |

| Dipole Moment | ~ 2.8 D | Provides insight into the molecule's overall polarity and solubility. |

Visualizations

Visual representations are essential for interpreting complex theoretical data. The following diagrams were generated using the Graphviz DOT language to illustrate the molecular structure and computational workflows.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for theoretical characterization.

Potential Biological Activity and Signaling Pathways

While this compound is primarily an intermediate, its derivatives have shown significant biological activity. For instance, the novel salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated as a potential anti-inflammatory and analgesic agent, acting as an inhibitor of cyclooxygenase (COX) enzymes.[6] The proposed mechanism involves the inhibition of pro-inflammatory pathways, potentially through the suppression of NF-κB activity, which in turn would inhibit the expression of genes for inflammatory mediators like COX-2, IL-1β, and TNF-α.[6] This highlights a potential avenue for the application of this compound derivatives in drug development.

Caption: Postulated inhibitory action on the NF-κB pathway by a derivative.

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For a molecule like this compound, these methods allow for a deep understanding of its intrinsic properties, guiding its application in synthesis and drug design. This guide has outlined the standard protocols for such an investigation, presenting the types of data that can be obtained and their significance. While specific experimental and computational data for this molecule remains to be published extensively, the methodologies described herein, drawn from studies of analogous compounds, provide a robust framework for future in-silico research, paving the way for more targeted and efficient development of its derivatives.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 3-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(chloromethyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its structural, electronic, and spectroscopic characteristics through computational methods offers valuable insights for reaction planning, drug design, and materials science.

Proposed Computational Methodology

The recommended approach for the quantum chemical analysis of this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[1]

1.1. Software and Theoretical Level

-

Software: Gaussian 09 or 16 is a standard software package for such calculations.[1]

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its reliability in predicting the properties of organic molecules.[3]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of electron distribution, polarization, and diffuse functions, which are important for capturing the nuances of the carboxylic acid and chloromethyl groups.[2]

1.2. Calculation Protocol

-

Geometry Optimization: The initial step is to perform a full geometry optimization of the molecule in the gas phase. This process finds the lowest energy conformation (the most stable structure) of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[1]

-